3,5-dibromo-4-chloro-2-methylPyridine
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Overview
Description
3,5-Dibromo-4-chloro-2-methylPyridine is a halogenated pyridine derivative Pyridine derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-4-chloro-2-methylPyridine typically involves halogenation reactions. One common method is the bromination of 4-chloro-2-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-chloro-2-methylPyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Scientific Research Applications
3,5-Dibromo-4-chloro-2-methylPyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dibromo-4-chloro-2-methylPyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards specific targets . The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-methylpyridine: Lacks the chlorine atom, which may affect its reactivity and applications.
2-Chloro-3,5-dibromo-4-methylpyridine: Similar structure but with different substitution pattern, influencing its chemical properties.
Uniqueness
3,5-Dibromo-4-chloro-2-methylPyridine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring.
Properties
Molecular Formula |
C6H4Br2ClN |
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Molecular Weight |
285.36 g/mol |
IUPAC Name |
3,5-dibromo-4-chloro-2-methylpyridine |
InChI |
InChI=1S/C6H4Br2ClN/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3 |
InChI Key |
DSUSBXOHVCFGOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1Br)Cl)Br |
Origin of Product |
United States |
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